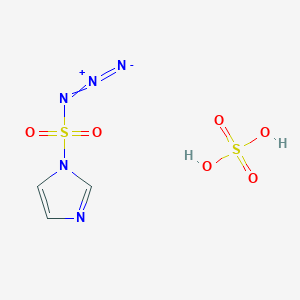

1H-Imidazole-1-sulfonyl azide sulfate

Description

Significance and Role in Modern Organic Synthesis

The conversion of primary amines to azides through diazo-transfer is a fundamental reaction in modern organic synthesis. acs.org Azides serve as important precursors in a variety of powerful chemical reactions, including the Staudinger ligation for the formation of amide bonds and the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." acs.orgmanchester.ac.uk These reactions have widespread applications in fields such as bioorthogonal chemistry, peptide conjugation, and polymer synthesis. acs.orgmanchester.ac.uk The diazo-transfer process allows for the convenient introduction of the azide (B81097) functional group, which can act as a masking group for amines. manchester.ac.uk 1H-Imidazole-1-sulfonyl azide sulfate (B86663) is instrumental in these transformations, facilitating the efficient synthesis of a wide range of organic molecules. acs.orgnih.gov The reaction typically involves the transfer of a diazo group (=N2) to a primary amine or ammonium (B1175870) salt, often catalyzed by metal salts like copper(II), nickel(II), zinc(II), and cobalt(II).

Comparison with Conventional Diazo-Transfer Reagents

The development of 1H-imidazole-1-sulfonyl azide sulfate represents a significant advancement over earlier diazo-transfer reagents, addressing many of their inherent drawbacks.

Advantages Over Earlier Reagents (e.g., Trifluoromethanesulfonyl Azide, Tosyl Azide)

Historically, reagents like trifluoromethanesulfonyl azide (TfN₃) and tosyl azide have been commonly used for diazo-transfer reactions. manchester.ac.ukacs.org However, these compounds are associated with significant safety concerns, including high explosive potential and instability. manchester.ac.ukacs.org TfN₃, for instance, is not commercially available due to its hazardous nature and must be prepared immediately before use, often in dilute solutions. manchester.ac.ukacs.org

In contrast, this compound offers several key advantages:

Enhanced Safety: The hydrogen sulfate salt is significantly more stable and less sensitive to impact, friction, and electrostatic discharge compared to its predecessors and even its hydrochloride salt counterpart. acs.orgnih.govwikipedia.org

Cost-Effectiveness: The synthesis of this compound is more economical, avoiding the use of expensive starting materials like triflic anhydride (B1165640) required for TfN₃. manchester.ac.ukorganic-chemistry.org

Ease of Handling: As a crystalline solid, it is more convenient to handle and store than the explosive liquid TfN₃. wikipedia.orgorganic-chemistry.org

Shelf Stability: The sulfate salt exhibits excellent shelf stability, showing no degradation after several months under ambient conditions. acs.orgmanchester.ac.uk

| Reagent | Key Disadvantages |

| Trifluoromethanesulfonyl Azide (TfN₃) | Highly explosive, not commercially available, requires expensive and toxic starting materials. manchester.ac.ukacs.org |

| Tosyl Azide | Potential for explosive decomposition. |

| 1H-Imidazole-1-sulfonyl Azide Hydrochloride | Hygroscopic, can decompose to release explosive hydrazoic acid, impact sensitivity similar to RDX. acs.orgwikipedia.org |

Addressing Stability and Handling Challenges of Predecessors

A major impetus for the development of this compound was the need to overcome the stability and handling issues of previous reagents. The parent compound, imidazole-1-sulfonyl azide, is a colorless, explosive liquid. wikipedia.org While its hydrochloride salt was an initial improvement, it was later found to be hygroscopic and prone to decomposition, releasing the highly explosive and toxic hydrazoic acid over time. acs.orgwikipedia.org Impact studies revealed its sensitivity to be comparable to the high explosive RDX, making it unsafe for transport and handling. acs.orgwikipedia.org

The hydrogen sulfate salt, however, demonstrates markedly improved safety characteristics. It has a high decomposition temperature of 131 °C and is insensitive to drop-hammer impact. acs.org This enhanced stability significantly reduces the risks associated with the synthesis and application of diazo-transfer reagents, making it a much safer alternative for both laboratory and potential large-scale use. acs.orgnih.gov

Historical Development and Evolution of Its Use in Synthetic Chemistry

The quest for safer and more efficient diazo-transfer reagents has been a long-standing endeavor in organic chemistry. The use of trifluoromethanesulfonyl azide was first reported over four decades ago and quickly became a standard reagent despite its hazardous properties. manchester.ac.ukacs.org

The introduction of imidazole-1-sulfonyl azide by Goddard-Borger and Stick marked a significant step forward, offering a reagent with similar reactivity to TfN₃ but with a better shelf-life and lower preparation cost. manchester.ac.uk However, the purification of the parent compound involved steps that carried a risk of friction-induced explosions. manchester.ac.uk The subsequent development of the hydrochloride salt was an attempt to improve handling, but its long-term instability and explosive nature remained a concern. acs.orgresearchgate.net

The synthesis of the hydrogen sulfate salt proved to be the critical breakthrough. acs.orgnih.gov Updated synthetic procedures have been developed to avoid the isolation of the potentially explosive parent compound or its hydrochloride salt, further enhancing the safety of its preparation. acs.orgnih.gov This has solidified the position of 1H-imidazole-1-sulfonyl azide hydrogen sulfate as the reagent of choice for many diazo-transfer reactions, encouraging its wider adoption in organic synthesis. manchester.ac.uk Mechanistic studies, including those using ¹⁵N isotopic labeling, have confirmed that the reaction proceeds via a diazo-transfer mechanism. organic-chemistry.org

Properties

IUPAC Name |

N-diazoimidazole-1-sulfonamide;sulfuric acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3N5O2S.H2O4S/c4-6-7-11(9,10)8-2-1-5-3-8;1-5(2,3)4/h1-3H;(H2,1,2,3,4) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTLICPAMVUDTDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)S(=O)(=O)N=[N+]=[N-].OS(=O)(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N5O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1h Imidazole 1 Sulfonyl Azide Sulfate

Pioneering Synthetic Routes

The journey to develop 1H-Imidazole-1-sulfonyl azide (B81097) sulfate (B86663) as a stable and safe diazotransfer reagent began with the synthesis of its precursors. Imidazole-1-sulfonyl azide was first reported as a valuable alternative to other diazotransfer agents. manchester.ac.uk A subsequent significant development was the one-pot formation of its hydrochloride salt (1H-Imidazole-1-sulfonyl azide hydrochloride), which was initially presented as a crystalline, shelf-stable solid that could be safely handled when freshly prepared. manchester.ac.ukorganic-chemistry.org

Optimized and Scalable Synthesis Protocols

Concerns over the safety and modest yield of early methods prompted significant research into optimizing the synthesis of 1H-Imidazole-1-sulfonyl azide sulfate.

Strategies for Enhanced Purity and Yield

A pivotal advancement in the synthesis was the development of a new protocol that not only improved safety but also dramatically increased the yield. manchester.ac.uk Researchers discovered that the choice of solvent played a crucial role. The original syntheses predominantly used acetonitrile (B52724) (MeCN). manchester.ac.ukacs.org By investigating the solvent system, it was found that replacing MeCN with ethyl acetate (B1210297) (EtOAc) as the reaction solvent led to a significant increase in the isolated yield of the hydrogen sulfate salt to 78 ±4%. manchester.ac.uk

The optimized procedure involves suspending sodium azide in dry EtOAc, adding sulfuryl chloride, and after a reaction period, adding imidazole (B134444). manchester.ac.uk The final sulfate salt is then precipitated directly from the organic layer by adding sulfuric acid. acs.org This streamlined process not only boosts the yield but also simplifies the purification, providing a high-purity crystalline product. manchester.ac.uk

Table 1: Comparison of Synthetic Protocols for this compound

| Method | Key Solvents | Intermediates Isolated | Overall Yield | Reference |

|---|---|---|---|---|

| Pioneering Route | Acetonitrile (MeCN), Ethyl Acetate (EtOAc) | Yes (HCl salt) | 46% | manchester.ac.uk |

| Optimized Route | Ethyl Acetate (EtOAc) | No | 78% | manchester.ac.uk |

Development of Safer Synthesis Procedures

The primary driver for optimizing the synthesis was to mitigate the significant safety risks associated with the parent compound and its hydrochloride salt. acs.orgnih.govmtroyal.caworktribe.com

The most critical safety improvement was the development of a one-pot process that completely avoids the isolation or concentration of the hazardous parent imidazole-1-sulfonyl azide or its explosive hydrochloride salt. manchester.ac.ukacs.orgresearchgate.net In the updated protocol, after the formation of imidazole-1-sulfonyl azide in solution, the stable hydrogen sulfate salt is directly precipitated. acs.org This circumvents the need to handle the less stable precursors in their solid or concentrated forms, which had been a major source of detonation risk. manchester.ac.uk

The parent imidazole-1-sulfonyl azide and particularly its HCl salt present significant stability and detonation risks. manchester.ac.ukresearchgate.net The hydrogen sulfate salt, in contrast, is reported to be significantly more stable and less sensitive to impact, friction, and electrostatic discharge. wikipedia.orgnih.gov

The optimized synthesis in EtOAc also helps manage the formation of dangerous byproducts. manchester.ac.uk For instance, the work-up procedure can include a wash with saturated aqueous sodium bicarbonate, which serves to neutralize and destroy any hydrazoic acid that may have formed. manchester.ac.uk Concerns also exist regarding the formation of the highly explosive sulfuryl diazide. researchgate.netresearchgate.net By carefully controlling the reaction conditions and avoiding the isolation of intermediates, the risk of accumulating these hazardous species is minimized. manchester.ac.ukresearchgate.net The updated methodology significantly reduces the risk of explosion during the preparation of the hydrogen sulfate salt, establishing it as the reagent of choice for diazo-transfer reactions. manchester.ac.uknih.gov

Green Chemistry Approaches in Synthesis

While specific studies focusing solely on a "green chemistry" synthesis of this compound are not extensively detailed in the provided context, the evolution of its synthesis aligns with several green chemistry principles. The shift from acetonitrile (MeCN) to ethyl acetate (EtOAc) as the primary solvent is a noteworthy improvement. manchester.ac.uk EtOAc is generally considered a greener solvent than MeCN due to its lower toxicity and easier biodegradability.

Solvent-Free and Environmentally Benign Conditions

While completely solvent-free methods for the synthesis of this compound are not prominently featured in the literature, significant strides have been made in developing more environmentally benign and safer synthesis protocols. A key advancement involves replacing traditionally used solvents with less hazardous alternatives and optimizing reaction conditions to avoid the isolation of unstable intermediates. manchester.ac.uk

| Parameter | Previous Method (HCl Salt) | Updated Benign Method (H₂SO₄ Salt) |

|---|---|---|

| Primary Solvent | Acetonitrile (MeCN) manchester.ac.ukacs.org | Ethyl Acetate (EtOAc) manchester.ac.uk |

| Intermediate Isolation | Requires isolation of the potentially explosive HCl salt. manchester.ac.uk | Avoids isolation of explosive intermediates; direct precipitation of the sulfate salt. manchester.ac.ukacs.org |

| Overall Yield | ~46% (over two steps for the sulfate salt) manchester.ac.uk | 78% manchester.ac.ukacs.org |

| Safety Profile | Higher risk due to handling of unstable intermediates. wikipedia.org | Significantly improved safety by avoiding concentration of hazardous materials. manchester.ac.uk |

Continuous Flow Synthesis Methods

The application of continuous flow chemistry represents a promising frontier for the synthesis of this compound and other energetic compounds. researchgate.net This technology is emerging as a powerful tool in organic synthesis, offering enhanced safety and process control compared to traditional batch methods. researchgate.net By conducting reactions in a continuous stream through microreactors or tubes, flow chemistry minimizes the volume of hazardous material present at any given moment, thereby significantly reducing the risks associated with potentially explosive intermediates. researchgate.netresearchgate.net

While a specific, dedicated continuous flow synthesis for this compound is not yet widely published, the principles have been successfully applied to the synthesis of related compounds, such as imidazole fragments and aryl sulfonyl chlorides. researchgate.netmdpi.com These applications demonstrate the potential for precise control over reaction parameters like temperature, pressure, and reaction time, leading to improved reaction kinetics and streamlined processes. researchgate.net The emergence of flow techniques is considered a key development for safer and more environmentally friendly procedures for handling diazo compounds. researchgate.net

| Advantage | Description |

|---|---|

| Enhanced Safety | Minimizes the quantity of hazardous/explosive material at any point in time, reducing the risk of thermal runaway. researchgate.net |

| Precise Process Control | Allows for accurate control over temperature, residence time, and stoichiometry, leading to higher selectivity and yield. researchgate.net |

| Improved Heat & Mass Transfer | The high surface-area-to-volume ratio in microreactors enables efficient thermal management of exothermic reactions. |

| Scalability | Production can be scaled up by extending the operation time ("scaling out") rather than increasing reactor volume, simplifying the transition from lab to industrial scale. |

| Automation | Flow systems can be automated for continuous production and integrated with real-time monitoring and purification steps. mdpi.com |

Synthesis of Structural Analogues and Derivatives for Reactivity Modulation

The reactivity of the imidazole-1-sulfonyl azide scaffold can be strategically modulated through the synthesis of structural analogues and derivatives. Research has shown that chemical modification of the imidazole ring can fundamentally alter the compound's function, switching it from a diazo-transfer agent to a sulfonyl azide-transfer agent. nih.gov

| Compound | Structural Feature | Primary Reactivity | Application |

|---|---|---|---|

| 1H-Imidazole-1-sulfonyl azide | Unsubstituted imidazole ring | Diazo-transfer nih.gov | Conversion of primary amines to azides. acs.org |

| 2,3-dimethyl-1H-imidazolium triflate | N-alkylated (methylated) imidazolium (B1220033) ring | Sulfonyl azide-transfer nih.gov | Synthesis of sulfamoyl azides from secondary amines. nih.gov |

Mechanistic Investigations of 1h Imidazole 1 Sulfonyl Azide Sulfate in Diazo Transfer Reactions

Elucidation of the Core Diazo-Transfer Mechanism

The fundamental mechanism of the diazo-transfer reaction using 1H-Imidazole-1-sulfonyl azide (B81097) sulfate (B86663) involves the transfer of a diazo group (=N₂) from the reagent to a primary amine, resulting in the formation of an azide. Mechanistic studies, including ¹⁵N NMR labeling experiments, have been instrumental in confirming that the reaction proceeds via a nucleophilic attack of the amine on the terminal nitrogen atom of the azide moiety. organic-chemistry.org This pathway is consistent with a classic diazo-transfer mechanism.

Proposed Reaction Intermediates and Transition States

While detailed computational studies specifically for 1H-Imidazole-1-sulfonyl azide sulfate are not widely available in the reviewed literature, the generally accepted mechanism for diazo-transfer reactions with sulfonyl azides provides a framework for understanding the intermediates and transition states involved. The reaction is proposed to initiate with the nucleophilic attack of the primary amine onto the terminal nitrogen of the azide group. This leads to the formation of a transient triazene (B1217601) intermediate.

This intermediate is unstable and subsequently collapses, leading to the formation of the corresponding azide and imidazole-1-sulfonamide as a byproduct. The transition state for this process would involve the simultaneous bond formation between the amine nitrogen and the terminal azide nitrogen, and the partial breaking of the nitrogen-nitrogen bond within the azide. The stability of the leaving group, imidazole-1-sulfonamide, is a key factor in driving the reaction forward.

Role of the Imidazole (B134444) Moiety and Sulfonyl Group in Reactivity

The imidazole and sulfonyl components of this compound play critical roles in its reactivity and efficacy as a diazo-transfer reagent. The sulfonyl group acts as a strong electron-withdrawing group, which polarizes the azide moiety and makes the terminal nitrogen more electrophilic and susceptible to nucleophilic attack by the primary amine.

The imidazole-1-sulfonate group, formed after the transfer of the diazo group, is an excellent leaving group. acs.org Its stability is a significant thermodynamic driving force for the reaction. The imidazole ring itself contributes to the stability of the reagent and its salt forms, rendering it more manageable and less hazardous than other diazo-transfer reagents. wikipedia.orgresearchgate.net

Kinetic and Thermodynamic Studies

Kinetic and thermodynamic studies are essential for a comprehensive understanding of reaction mechanisms, providing quantitative data on reaction rates and energy changes.

Isotopic Labeling Experiments (e.g., ¹⁵N NMR Studies)

Isotopic labeling studies, particularly using ¹⁵N NMR, have been pivotal in confirming the mechanism of diazo-transfer reactions involving 1H-Imidazole-1-sulfonyl azide. organic-chemistry.org These experiments have provided direct evidence that the reaction proceeds through a nucleophilic attack on the terminal nitrogen of the azide. By selectively labeling one of the nitrogen atoms in the azide group, researchers can track its fate during the reaction. Such studies have unequivocally shown that the two terminal nitrogen atoms of the sulfonyl azide are transferred to the amine, while the nitrogen atom adjacent to the sulfonyl group remains with the leaving group. This supports the proposed triazene intermediate pathway and rules out alternative mechanisms. organic-chemistry.org

Influence of Catalysis and Additives

The diazo-transfer reaction with this compound can be influenced by the presence of catalysts and other additives. While the reagent is effective on its own, certain conditions can enhance its reactivity and broaden its applicability. organic-chemistry.orgnih.gov

The reaction is often carried out in the presence of a base, which deprotonates the primary amine, increasing its nucleophilicity and thereby accelerating the initial attack on the sulfonyl azide.

Interestingly, while many diazo-transfer reactions are catalyzed by transition metal salts, this compound is highly efficient even in the absence of copper salts. organic-chemistry.orgnih.gov However, in some applications, metal catalysts such as copper(II), nickel(II), zinc(II), and cobalt(II) salts are employed. wikipedia.org The precise mechanistic role of these metal ions in the context of this specific reagent is not fully elucidated but is thought to involve coordination to the amine, which may enhance its nucleophilicity or facilitate the decomposition of the triazene intermediate. The ability to perform the reaction without a copper catalyst is a significant advantage, particularly in syntheses where the presence of residual copper could be detrimental, such as in the preparation of certain pharmaceuticals or in biological applications. researchgate.net

Below is a table summarizing the general influence of catalysts and additives on this reaction:

| Catalyst/Additive | General Role | Impact on Reaction |

| Base | Deprotonates the amine | Increases amine nucleophilicity, accelerates reaction rate |

| Copper(II) Salts | Lewis acid catalyst | May enhance amine nucleophilicity or facilitate intermediate decomposition; often not required |

| Nickel(II) Salts | Lewis acid catalyst | Similar potential role to copper(II) salts |

| Zinc(II) Salts | Lewis acid catalyst | Similar potential role to copper(II) salts |

| Cobalt(II) Salts | Lewis acid catalyst | Similar potential role to copper(II) salts |

Role of Transition Metal Catalysts (e.g., Copper(II), Nickel(II), Zinc(II), Cobalt(II) Salts)

Transition metal salts, particularly those of copper(II), nickel(II), zinc(II), and cobalt(II), are often employed to catalyze diazo-transfer reactions using 1H-imidazole-1-sulfonyl azide and its salts. wikipedia.org The catalyst's role is to facilitate the transfer of the diazo group (=N₂) from the sulfonyl azide reagent to a primary amine substrate. wikipedia.org

Copper(II) sulfate is a commonly used catalyst for these transformations. researchgate.netnih.gov Research focused on optimizing the diazo-transfer reaction on DNA-tagged substrates highlights the influence of the catalyst concentration on reaction efficiency. For instance, in the conversion of a DNA-tagged 6-aminohexanoic acid, reducing the equivalents of CuSO₄ from 10 to 1 did not impede the reaction, which still proceeded to full conversion. nih.gov However, for a more challenging substrate like DNA-tagged 4-aminobenzoic acid, the reduction in catalyst concentration led to a significant decrease in product formation. nih.gov This suggests the catalytic cycle is essential for activating less reactive amines.

Zinc(II) salts, such as zinc chloride, have also been shown to be effective catalysts in these reactions. researchgate.nettue.nl Cobalt(II) has been utilized in mediating nitrene transfer from sulfonyl azides in related multicomponent reactions, demonstrating its capacity to interact with the sulfonyl azide moiety and facilitate subsequent transformations. nih.gov The general mechanism involves the coordination of the metal ion, which can enhance the electrophilicity of the terminal azide nitrogen, thereby making it more susceptible to nucleophilic attack by the amine.

Table 1: Effect of Copper(II) Sulfate Catalyst on Diazo-Transfer Yield Data sourced from optimization studies on DNA-tagged substrates. nih.gov

| Substrate | Catalyst (CuSO₄) eq. | Base | Time (h) | Yield (%) |

|---|---|---|---|---|

| DNA-tagged 6-aminohexanoic acid | 10 | 0.2 M NaHCO₃ | 16 | 100 |

| DNA-tagged 6-aminohexanoic acid | 1 | 0.2 M NaHCO₃ | 16 | 100 |

| DNA-tagged 4-aminobenzoic acid | 10 | 0.2 M NaHCO₃ | 16 | 58 |

| DNA-tagged 4-aminobenzoic acid | 1 | 0.2 M NaHCO₃ | 16 | 14 |

Metal-Free Diazo-Transfer Pathways

A significant advantage of this compound is its ability to facilitate diazo-transfer reactions efficiently without the need for transition metal catalysts. organic-chemistry.orgnih.gov Mechanistic studies utilizing ¹⁵N NMR labeling have unequivocally shown that the reaction proceeds via a diazo-transfer mechanism even in the absence of copper salts. organic-chemistry.org The pathway involves the direct nucleophilic attack of the primary sulfonamide's nitrogen atom on the terminal nitrogen of the azide in the reagent. organic-chemistry.org

Investigations into metal-free conditions have demonstrated that the reaction can proceed effectively, sometimes achieving high yields. tue.nl For example, studies on various aminoglycoside substrates revealed that even without a catalyst, conversions as high as 80% could be achieved after 18 hours. tue.nl The reaction's viability under metal-free conditions is particularly valuable in contexts where metal contamination could be problematic, such as in the synthesis of DNA-encoded libraries or the modification of proteins, where copper can cause DNA damage. nih.govtue.nl The pH of the reaction medium plays a critical role in the success of the metal-free pathway, as discussed in the following section. tue.nl

Solvent Effects and Reaction Environment Influences on Mechanism

The reaction environment, including the choice of solvent and pH, exerts a substantial influence on the mechanism and outcome of diazo-transfer reactions with this compound.

The synthesis of the reagent itself has been optimized by changing the reaction solvent from acetonitrile (B52724) (MeCN) to ethyl acetate (B1210297) (EtOAc). manchester.ac.ukacs.org This change not only improved the isolated yield significantly but also enhanced the safety of the procedure by avoiding the concentration of potentially unstable intermediates. manchester.ac.ukacs.org While this pertains to the reagent's synthesis, the choice of solvent in the subsequent diazo-transfer step is also critical, with polar or aqueous media often being employed. researchgate.net

The pH of the reaction medium is a key parameter, especially in metal-free reactions. tue.nl Studies on protein modification have shown that the diazo-transfer can proceed in aqueous environments without a copper catalyst at both pH 11 and a milder pH of 8.5. tue.nl Lowering the pH from 11 to 8.5 can introduce selectivity, preferentially converting the amine with the lowest pKa, such as the α-amine at the N-terminus of a protein, over the ε-amines of lysine (B10760008) residues. tue.nl Optimization studies for reactions on DNA-encoded molecules have also explored different buffer systems, such as borate (B1201080) and sodium bicarbonate, to control the pH and maximize yields. nih.gov For instance, a borate buffer at pH 9.4 showed improved yields with longer reaction times. nih.gov

Table 2: Influence of Reaction Conditions on Diazo-Transfer to DNA-tagged Amines nih.gov

| Substrate | Base/Buffer | Time (h) | Temperature | Yield (%) |

|---|---|---|---|---|

| Aromatic Amine | Borate buffer (pH 9.4) | 1 | RT | 2 |

| Aromatic Amine | Borate buffer (pH 9.4) | 16 | RT | 39 |

| Aromatic Amine | 0.2 M NaHCO₃ | 1 | RT | 31 |

| Aromatic Amine | 0.2 M NaHCO₃ | 16 | RT | 58 |

| Aromatic Amine | 0.2 M NaHCO₃ | 16 | 60 °C | 88 |

Pathways Leading to Undesired Byproducts and Decomposition

While this compound is considered significantly more stable and safer to handle than its parent compound or hydrochloride salt, potential hazards and pathways leading to undesired byproducts exist, particularly during its synthesis and under certain conditions. researchgate.netwikipedia.orgnih.gov

The primary concern with organic azides is their potential for explosive decomposition. wikipedia.org The preparation of the hydrochloride salt of imidazole-1-sulfonyl azide can form highly explosive byproducts. researchgate.net These include hydrazoic acid (HN₃) and sulfuryl diazide (SO₂(N₃)₂). researchgate.net Hydrazoic acid can also be formed through the hydrolysis of the reagent upon prolonged storage, especially for the more hygroscopic hydrochloride salt, increasing the material's sensitivity. wikipedia.org

To mitigate these risks, updated synthetic procedures for the sulfate salt have been developed to avoid the isolation or concentration of the parent compound or the HCl salt. acs.orgnih.gov These procedures often involve precipitating the more stable sulfate salt directly from a dilute organic solution. acs.org During workup, any waste containing residual azide should be quenched, for example, by treating with sodium nitrite (B80452) under acidic conditions to safely decompose azide-containing byproducts. acs.org

Applications of 1h Imidazole 1 Sulfonyl Azide Sulfate in Organic Synthesis

Conversion of Amines and Ammonium (B1175870) Salts to Organic Azides

One of the most well-established applications of 1H-imidazole-1-sulfonyl azide (B81097) sulfate (B86663) is the conversion of primary amines and their corresponding salts into organic azides. rsc.orgresearchsolutions.com This transformation is fundamental in organic chemistry, as the resulting azide functionality serves as a versatile precursor for a wide array of other functional groups and is a key component in various ligation reactions. The hydrogen sulfate salt of imidazole-1-sulfonyl azide is noted for being significantly more stable and less hazardous than the parent compound or the hydrochloride salt, making it more suitable for large-scale synthesis. rsc.orgnih.govnih.gov

The general reaction involves the treatment of a primary amine with 1H-imidazole-1-sulfonyl azide sulfate, often in the presence of a metal catalyst such as copper(II) sulfate. magtech.com.cnwikipedia.org The reaction proceeds via a diazo-transfer mechanism.

General Reaction Scheme: R-NH₂ + C₃H₃N₅O₂S·H₂SO₄ ⟶ R-N₃

Scope and Limitations with Primary Amines

The use of this compound for the azidation of primary amines is broad in scope, encompassing a variety of substrates including amino sugars, amino acids, and anilines. nih.gov The reaction conditions are generally mild, and the reagent is compatible with a range of functional groups. This method provides a reliable route to azides that are crucial intermediates for further synthetic manipulations. researchsolutions.com

The reaction's efficiency can be influenced by the nature of the amine substrate. Electron-rich anilines and aliphatic amines generally react smoothly to afford the corresponding azides in good to excellent yields. The table below, compiled from various studies, illustrates the versatility of this reagent with different primary amines.

| Primary Amine Substrate | Catalyst/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Benzylamine | CuSO₄, K₂CO₃, MeOH | Benzyl azide | 95 | rsc.orgresearchgate.net |

| Aniline | CuSO₄, K₂CO₃, MeOH | Phenyl azide | 92 | rsc.orgnih.gov |

| Glucosamine hydrochloride | K₂CO₃, MeOH/H₂O | 2-azido-2-deoxy-D-glucose | 85 | researchgate.net |

| Glycine methyl ester hydrochloride | CuSO₄, K₂CO₃, MeOH | Methyl 2-azidoacetate | 88 | researchgate.net |

Despite its broad applicability, there are some limitations. Sterically hindered primary amines may exhibit lower reactivity, requiring longer reaction times or elevated temperatures. Additionally, substrates with highly acidic or basic functional groups might require careful pH control to achieve optimal results.

Beyond the conversion of amines, this compound is an effective reagent for the synthesis of sulfonyl azides from primary sulfonamides. rsc.org This method is experimentally straightforward, high-yielding, and notably, does not necessitate the use of copper salt catalysts. rsc.org Mechanistic studies involving 15N NMR have confirmed that this transformation also proceeds through a diazo-transfer mechanism. rsc.org

This application is particularly valuable as sulfonyl azides are important building blocks in their own right, used in the synthesis of sulfonamides, N-sulfonylated heterocycles, and as precursors in various cycloaddition reactions. The reaction demonstrates good functional group tolerance, accommodating both electron-rich and electron-deficient aryl and heteroaryl sulfonamides. However, the reactivity with alkyl sulfonamides has been reported to be limited under the standard reaction conditions. rsc.org

| Primary Sulfonamide Substrate | Base/Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Benzenesulfonamide | DBU, MeCN | Benzenesulfonyl azide | 95 | rsc.org |

| p-Toluenesulfonamide | DBU, MeCN | p-Toluenesulfonyl azide | 98 | rsc.org |

| 2-Naphthalenesulfonamide | DBU, MeCN | 2-Naphthalenesulfonyl azide | 92 | rsc.org |

| Thiophene-2-sulfonamide | DBU, MeCN | Thiophene-2-sulfonyl azide | 85 | rsc.org |

C-H Functionalization Reactions

The direct functionalization of carbon-hydrogen (C-H) bonds represents a powerful strategy in organic synthesis for streamlining the construction of complex molecules. While sulfonyl azides, in general, are known to participate in transition-metal-catalyzed C-H amination and amidation reactions, specific literature detailing the application of this compound in direct C-H azidation is limited.

The concept of direct C-H azidation typically involves the reaction of a substrate containing an activatable C-H bond with an azide source, often mediated by a transition metal catalyst or under radical conditions. While various sulfonyl azides have been employed in such transformations, there is a notable lack of published research specifically demonstrating the use of this compound as the azide donor in direct C-H azidation reactions.

Achieving high chemo- and regioselectivity is a critical challenge in C-H functionalization. In the context of C-H azidation with other sulfonyl azides, selectivity is often governed by directing groups on the substrate that coordinate to the metal catalyst, guiding the azidation to a specific C-H bond. The electronic and steric properties of both the substrate and the azide reagent also play a crucial role. Due to the absence of specific studies using this compound for this purpose, a detailed discussion of its performance regarding chemo- and regioselectivity in C-H azidation cannot be provided at this time.

Precursors for Click Chemistry and 1,3-Dipolar Cycloadditions

The organic azides synthesized using this compound are valuable precursors for "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). rsc.orgresearchsolutions.comresearchgate.net These reactions are renowned for their high efficiency, selectivity, and biocompatibility, making them indispensable tools in medicinal chemistry, chemical biology, and materials science. researchsolutions.com

The azide group installed by the diazo-transfer reaction serves as a "handle" that can be selectively reacted with an alkyne-functionalized molecule to form a stable 1,2,3-triazole linkage. This strategy has been widely used for bioconjugation, such as linking peptides, proteins, or nucleic acids to other molecules for diagnostic or therapeutic purposes. researchsolutions.comresearchgate.net

Furthermore, the azide functionality is a classic 1,3-dipole and can participate in a variety of 1,3-dipolar cycloaddition reactions with other dipolarophiles beyond alkynes, such as alkenes and nitriles, to generate a diverse range of five-membered heterocyclic compounds. The reliable synthesis of azides from primary amines using this compound thus provides a crucial entry point into this rich area of chemical synthesis. rsc.orgresearchgate.net

In Situ Generation of Azides for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

A prominent application of this compound is the conversion of primary amines to organic azides. manchester.ac.uk This transformation is particularly powerful when performed in situ as part of a one-pot reaction leading to a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). In this approach, a primary amine is first converted to its corresponding azide using the reagent, and the resulting azide intermediate is immediately reacted with an alkyne in the presence of a copper(I) catalyst to form a stable 1,2,3-triazole ring. This methodology circumvents the need to isolate potentially unstable organic azide intermediates.

This strategy has been employed in diverse areas, including peptide conjugation, the synthesis of peptidomimetic scaffolds, and the functionalization of nanoparticles. manchester.ac.ukresearchgate.net For example, α-amino esters can be transformed into their corresponding azido-analogues and then coupled with various alkynes to generate libraries of triazole-containing compounds. researchgate.net The azidation of glutathione-functionalized gold nanoparticles with this compound enables their subsequent covalent functionalization with alkyne-modified molecules via CuAAC. researchgate.net

Table 1: Examples of In Situ Azide Generation for CuAAC

| Starting Amine | Alkyne Partner | Catalyst System | Product Type | Application Area | Reference |

|---|---|---|---|---|---|

| α-Amino Ester | Terminal Alkyne | Cu(I) | Triazole-containing peptidomimetic | Medicinal Chemistry | researchgate.net |

| Glutathione on Gold Nanoparticle | Alkynylated Dye | Cu(I) | Covalently Functionalized Nanoparticle | Materials Science | researchgate.net |

Applications in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

Beyond copper-catalyzed reactions, azides generated using this compound are crucial substrates for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This "copper-free" click reaction is a bioorthogonal ligation tool used extensively in chemical biology to label molecules in living systems where the toxicity of copper is a concern. ed.ac.uk

In a typical SPAAC application, a biomolecule containing a primary amine is first functionalized with an azide group using this compound. This newly installed azide can then react selectively with a strained alkyne, such as a dibenzocyclooctyne (DBCO) derivative, to form a stable triazole conjugate. A key example involves the N-terminal azide functionalization of a protein at a controlled pH, followed by a SPAAC reaction with a DBCO-modified oligonucleotide to create a specific protein-DNA conjugate. researchgate.net This demonstrates the reagent's utility in preparing complex biomolecular structures under mild, biocompatible conditions.

Generation of Diazo Compounds and Their Subsequent Transformations

This compound is an effective diazo-transfer reagent, capable of transferring a diazo group (=N₂) to a substrate. wikipedia.org This reactivity is fundamental to the synthesis of diazo compounds, which are highly versatile intermediates in organic synthesis.

The reaction of this compound with compounds containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups) under basic conditions yields α-diazocarbonyl compounds. Substrates such as β-keto esters and 1,3-diketones are readily converted to their corresponding diazo derivatives. These products are valuable precursors for a wide array of chemical transformations.

Table 2: General Transformation for α-Diazocarbonyl Synthesis

| Substrate Class | Activating Groups | Reagent | Product |

|---|

Once synthesized, α-diazocarbonyl compounds can undergo a variety of subsequent transformations. Among the most significant is the Wolff rearrangement. Upon thermal, photochemical, or metal-catalyzed (e.g., silver(I)) activation, α-diazoketones eliminate dinitrogen gas to form a highly reactive ketene (B1206846) intermediate. This ketene can then be trapped by various nucleophiles. For instance, in the presence of water, a carboxylic acid is formed; in the presence of an alcohol, an ester is generated; and in the presence of an amine, an amide is produced. This sequence, known as the Arndt-Eistert synthesis when used for homologation of carboxylic acids, showcases the synthetic power of the diazo compounds generated from this compound.

Functionalization of Heterocyclic Scaffolds and Complex Molecules

The ability to cleanly convert primary amines to azides makes this compound an excellent tool for the late-stage functionalization of complex molecules and heterocyclic structures. manchester.ac.uk The resulting azide can serve as a versatile chemical handle for further modifications via click chemistry or as a masked amine group. manchester.ac.uk

This has been demonstrated in carbohydrate chemistry, where D-glucosamine hydrochloride is efficiently converted to 2-azido-2-deoxy-D-glucopyranose. researchgate.net The azide group is a key functional group in the synthesis of glycosides and for bioconjugation. researchgate.net Furthermore, the reagent has been used in the synthesis of bis-triazole pyridyl ligands, where the introduction of an azide onto a scaffold is a critical step before the final triazole ring formation via CuAAC. manchester.ac.uk

Role in Materials Science: Synthesis of Azide-Containing Polymers and Intermediates

In materials science, this compound facilitates the synthesis of azide-containing polymers and functionalized surfaces. manchester.ac.uk Azide-functionalized monomers can be prepared from their amino-precursors and subsequently used in polymerization processes. The resulting azide-containing polymers can be further modified using click chemistry to attach various functionalities, leading to materials with tailored properties.

A notable application is the surface functionalization of nanomaterials. The azidation of glutathione-functionalized ultrasmall gold nanoparticles using this compound yields azide-terminated nanoparticles. researchgate.net These activated nanoparticles can then be covalently functionalized through CuAAC, providing a robust method for attaching molecules like dyes or targeting ligands to the nanoparticle surface. researchgate.net This approach is central to developing advanced materials for diagnostics, imaging, and drug delivery.

Computational and Theoretical Investigations of 1h Imidazole 1 Sulfonyl Azide Sulfate

Quantum Chemical Calculations on Reaction Pathways

Quantum chemical calculations have been instrumental in elucidating the intricate details of the reaction mechanisms involving 1H-Imidazole-1-sulfonyl azide (B81097) sulfate (B86663). These methods offer a molecular-level understanding that complements experimental observations.

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the energetic profiles and mechanistic pathways of diazo transfer reactions involving 1H-Imidazole-1-sulfonyl azide sulfate. researchgate.net The fundamental mechanism involves the nucleophilic attack of a primary amine on the terminal nitrogen atom of the azide group, followed by the elimination of the imidazole-1-sulfonamide leaving group. researchgate.net

DFT calculations have been employed to determine the geometries of reactants, transition states, and products, as well as to calculate the activation energies associated with these transformations. For instance, studies have shown that the activation barriers for the diazo transfer reaction with primary amines can vary significantly depending on the electronic properties of the substrate. Electron-rich substrates tend to exhibit lower activation barriers, facilitating a more facile reaction. researchgate.net

Table 1: Calculated Activation Energies for the Diazo Transfer Reaction with Various Primary Amines

| Substrate | Activation Energy (kcal/mol) |

|---|---|

| Electron-Rich Amine | 0.8 |

| Alkylamine | 25.2 |

This interactive table is based on a reported range of activation barriers. researchgate.net Specific values are illustrative.

These computational findings provide a quantitative framework for understanding the reactivity of different amines with this compound and are crucial for optimizing reaction conditions.

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameterization, have been utilized to probe the electronic structure of sulfonyl azides. These studies provide a detailed picture of the electron distribution and orbital interactions within the molecule, which are fundamental to its reactivity.

For the azide moiety in sulfonyl azides, ab initio calculations have corroborated a model where the N1-N2 bond is longer than the N2-N3 bond. These calculations also show a significant positive charge on the central nitrogen atom (N2), with negative charges accumulated on the terminal nitrogen atoms (N1 and N3). This charge distribution is key to understanding the electrophilic nature of the terminal nitrogen, which is the site of nucleophilic attack in the diazo transfer reaction.

While specific ab initio studies on this compound are not extensively documented in publicly available literature, the principles derived from studies on related sulfonyl azides are directly applicable. These methods help in understanding the intrinsic electronic properties that make this class of compounds effective diazo transfer reagents.

Molecular Dynamics Simulations of Reagent Interactions

Molecular dynamics (MD) simulations offer a means to study the dynamic interactions between reagents in solution, providing insights into the role of the solvent and the conformational flexibility of the reactants. While specific MD simulations focused solely on the reagent interactions of this compound are not widely reported, the application of such methods to similar reactive systems highlights their potential.

For example, reactive MD simulations have been used to investigate the reaction pathways of molecules containing amine groups. Such simulations could be employed to model the approach of a primary amine to the azide group of this compound, mapping out the pre-reaction complex formation and the influence of solvent molecules on the reaction trajectory. This would provide a more complete, dynamic picture of the diazo transfer process.

Prediction of Reactivity, Regioselectivity, and Stereoselectivity

Theoretical models are not only used to explain observed reactivity but also to predict the outcome of reactions, including their rate, regioselectivity, and stereoselectivity.

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting the reactivity and selectivity of chemical reactions. The interactions between the Highest Occupied Molecular Orbital (HOMO) of the nucleophile (the amine) and the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile (the sulfonyl azide) are key to understanding the diazo transfer reaction.

In the case of sulfonyl azides, the LUMO is typically localized on the azide group, with significant coefficients on the terminal nitrogen atoms. This indicates that these positions are the most susceptible to nucleophilic attack. The energy gap between the HOMO of the amine and the LUMO of the sulfonyl azide influences the reaction rate; a smaller energy gap generally leads to a faster reaction.

Table 2: Representative Frontier Molecular Orbital Energies for a Sulfonyl Azide

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -8.5 |

This interactive table provides illustrative energy values for a generic sulfonyl azide and can be used to understand the principles of FMO theory in this context.

FMO analysis can also be used to rationalize the regioselectivity observed in cycloaddition reactions involving sulfonyl azides.

Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors derived from density functional theory. These descriptors include:

Electrophilicity Index (ω): This index measures the ability of a molecule to accept electrons. For this compound, a high electrophilicity index would be expected, consistent with its role as an electrophile in the diazo transfer reaction.

Nucleophilicity Index (N): Conversely, this index quantifies the ability of a molecule to donate electrons. Primary amines, the substrates in the diazo transfer reaction, would have varying nucleophilicity indices that would correlate with their reactivity.

Fukui Functions (f(r)): These functions identify the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. For 1H-Imidazole-1-sulfonyl azide, the Fukui function for nucleophilic attack (f+) would be expected to be largest on the terminal nitrogen atom of the azide group.

Dual Descriptor (Δf(r)): This descriptor can simultaneously describe nucleophilic and electrophilic sites and is particularly useful for predicting regioselectivity.

Advanced Analytical and Spectroscopic Techniques in the Study of 1h Imidazole 1 Sulfonyl Azide Sulfate Chemistry

In Situ Spectroscopic Monitoring for Reaction Progression and Intermediate Detection

Real-time monitoring of chemical reactions, or in situ analysis, offers profound insights into reaction kinetics and the lifecycle of reactive species. For the chemistry of 1H-Imidazole-1-sulfonyl azide (B81097) sulfate (B86663), this is particularly valuable for detecting short-lived intermediates and ensuring complete conversion. xjtu.edu.cn

In situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for monitoring the progress of reactions involving 1H-Imidazole-1-sulfonyl azide sulfate. xjtu.edu.cn Its utility stems from the distinct and strong absorption of the azide functional group (-N₃) in a region of the infrared spectrum that is often free from other interfering absorptions. arxiv.orgchemrxiv.org

The asymmetric stretching vibration of the azide group gives rise to a characteristic intense absorption band typically found between 2100 and 2160 cm⁻¹. nih.govnih.gov During a diazo-transfer reaction, the primary amine is converted to an azide. By monitoring the reaction mixture in real-time, one can track the consumption of the sulfonyl azide reagent and the concurrent formation of the new organic azide product. The precise frequency of the azide stretch is sensitive to its electronic environment, allowing for differentiation between the starting material and the product. nih.gov For instance, the disappearance of the IR band corresponding to the sulfonyl azide and the appearance of a new band for the product azide provides a direct measure of reaction conversion. This technique is invaluable for kinetic studies and for determining the optimal reaction endpoint, preventing over- or under-reaction. xjtu.edu.cn

Table 1: Characteristic Infrared Absorption Frequencies for Azide Groups This table is interactive. Click on the headers to sort.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Sulfonyl Azide (R-SO₂-N₃) | Asymmetric Stretch (νₐₛ) | 2140 - 2160 | Strong |

| Aliphatic Azide (R-CH₂-N₃) | Asymmetric Stretch (νₐₛ) | 2090 - 2120 | Strong |

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of reactants, intermediates, and products in the chemistry of this compound. ipb.pt One-dimensional and two-dimensional NMR experiments provide data on the chemical environment, connectivity, and spatial arrangement of atoms.

¹H and ¹³C NMR: Proton and Carbon-13 NMR are routinely used to characterize the core structure of the imidazole (B134444) ring and its substituents. manchester.ac.uk In a typical diazo-transfer reaction, changes in the chemical shifts of protons and carbons near the reaction center can be observed. For example, the conversion of a primary amine to an azide results in significant changes in the ¹H and ¹³C NMR spectra of the substrate molecule, confirming the success of the transformation. The spectra of the 1H-Imidazole-1-sulfonyl azide hydrogen sulfate salt itself show characteristic signals for the imidazole protons and carbons. manchester.ac.ukacs.org

¹⁵N NMR: Nitrogen-15 NMR spectroscopy, often enhanced by isotopic labeling, is particularly powerful for mechanistic investigations of diazo-transfer reactions. organic-chemistry.org Studies have utilized ¹⁵N-labeled this compound to trace the path of the nitrogen atoms during the reaction. These experiments have provided conclusive evidence for the reaction mechanism, confirming that the reaction proceeds via a diazo-transfer pathway involving a nucleophilic attack of the amine on the terminal nitrogen (γ-N) of the azide group. organic-chemistry.orgacs.org The distinct chemical shifts of the three nitrogen atoms in the azide group (α, β, γ) allow for precise tracking of bond-forming and bond-breaking events. acs.org

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Imidazole-1-sulfonyl Azide Hydrogen Sulfate in DMSO-d₆ This table is interactive. Click on the headers to sort.

| Nucleus | Imidazole Position | Representative Chemical Shift (ppm) |

|---|---|---|

| ¹H | H-2 | ~8.5 |

| ¹H | H-4 | ~7.9 |

| ¹H | H-5 | ~7.2 |

| ¹³C | C-2 | ~137 |

| ¹³C | C-4 | ~132 |

| ¹³C | C-5 | ~118 |

Note: Exact chemical shifts can vary based on solvent and concentration. manchester.ac.ukamazonaws.com

Mass Spectrometry Techniques for Reaction Monitoring and Product Characterization

Mass spectrometry (MS) is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of compounds, confirm their elemental composition, and obtain structural information. nih.gov

High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous identification of products formed in reactions using this compound. Unlike standard MS, HRMS provides highly accurate mass measurements (typically to within 5 ppm), which allows for the determination of the elemental formula of a molecule. nih.gov This capability is essential to confirm that the desired diazo-transfer has occurred and to distinguish the product from potential side products or starting materials, especially when they have similar nominal masses. For example, HRMS can confirm the addition of the N₂ group (a net change of +26.0031 Da from an -NH₂ group) with high confidence.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing the thermally labile and often polar molecules involved in diazo-transfer reactions, including the 1H-Imidazole-1-sulfonyl azide salt itself. nih.gov ESI transforms ions from solution into the gas phase with minimal fragmentation, making it ideal for determining the molecular weight of the intact analyte. nih.govyoutube.com

ESI-MS can be coupled with liquid chromatography (LC-MS) to monitor reaction progress by separating the components of the reaction mixture (starting material, product, byproducts) before they enter the mass spectrometer. youtube.com This allows for the quantification of each species over time, providing detailed kinetic data. In a typical analysis, the disappearance of the ion corresponding to the starting amine and the appearance of the protonated molecular ion [M+H]⁺ of the azide product can be tracked.

Table 3: Expected ESI-MS Data for a Diazo-Transfer Reaction This table is interactive. Click on the headers to sort.

| Compound | Formula | Molecular Weight (Da) | Expected Ion [M+H]⁺ (m/z) |

|---|---|---|---|

| 1H-Imidazole-1-sulfonyl azide | C₃H₃N₅O₂S | 173.19 | 174.02 |

| Benzylamine (Example Substrate) | C₇H₉N | 107.15 | 108.16 |

X-ray Crystallography for Solid-State Structure Determination of Key Species

While spectroscopic techniques provide invaluable information about molecular structure and connectivity in solution, X-ray crystallography offers the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding a molecule's reactivity and stability.

Chromatographic and Separation Methods for Reaction Mixture Analysis (e.g., HPLC, GC-MS)

The synthesis and application of this compound necessitate robust analytical techniques to monitor reaction progress, assess product purity, and identify potential side products. Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), are indispensable for these purposes. These techniques provide the high resolution and sensitivity required to analyze complex reaction mixtures containing the target compound, unreacted starting materials, and various impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary analytical tool for monitoring the synthesis of imidazole-1-sulfonyl azide and its salts. nih.gov Its application is crucial for determining the concentration and purity of the product in solution, often allowing for in-situ reaction monitoring without the need to isolate the potentially unstable intermediate compounds. acs.org

Research has detailed specific HPLC methods for the quantitative analysis of imidazole-1-sulfonyl azide. amazonaws.com A key aspect of sample preparation involves the significant dilution of the reaction mixture. For instance, an ethyl acetate (B1210297) solution containing the in situ generated compound can be diluted (e.g., 1200-fold) with a solvent mixture such as 50% methanol/50% water (v/v) to bring the analyte concentration into a suitable range for analysis (e.g., 10-1000 µg/mL). amazonaws.com

This HPLC analysis is not only quantitative but also qualitative, proving effective in identifying the presence of side products within the reaction mixture. One such identified side product is N-methyl imidazole. amazonaws.com The establishment of a calibration curve using standard samples of known concentrations allows for the accurate determination of the product's concentration and, consequently, the reaction yield. amazonaws.com Reverse-phase HPLC is a commonly employed mode for assessing the purity of the final product.

Table 1: Illustrative HPLC Method Parameters for Imidazole-1-sulfonyl Azide Analysis

| Parameter | Description | Purpose | Source(s) |

| Analyte | Imidazole-1-sulfonyl Azide | Primary compound for quantification. | amazonaws.com |

| Identified Side Product | N-methyl imidazole | Impurity detected in the reaction mixture. | amazonaws.com |

| Sample Preparation | Dilution of the reaction mixture (e.g., in EtOAc) with 50% CH3OH / 50% H2O. | To bring analyte concentration within the linear range of the detector. | amazonaws.com |

| Mode | Reverse-Phase HPLC | Standard technique for separating polar and non-polar compounds. | |

| Quantification | Based on a calibration curve established with standard samples (10-1000 µg/mL). | To determine the exact concentration and yield of the product. | amazonaws.com |

| Application | In-situ reaction monitoring and final product purity assessment. | To track reaction progress and ensure the quality of the synthesized compound. | nih.govacs.orgamazonaws.com |

Gas Chromatography-Mass Spectrometry (GC-MS)

Direct analysis of polar and thermally labile compounds like this compound by GC-MS is challenging due to their low volatility. nih.gov GC-MS is better suited for analyzing volatile impurities, precursors, or degradation products that may be present in the reaction mixture. For imidazole-containing compounds, chemical derivatization is often a necessary step to increase their volatility and thermal stability, making them amenable to GC-MS analysis. jfda-online.comresearchgate.net

A developed method for the analysis of various imidazole-like compounds utilizes isobutyl chloroformate as a derivatization reagent. gdut.edu.cn This process, conducted in the presence of acetonitrile (B52724), pyridine, and anhydrous ethanol, converts the polar imidazole compounds into more volatile derivatives that can be separated by gas chromatography and identified by mass spectrometry. gdut.edu.cn Such a method could be adapted to analyze specific volatile impurities or related side products in the synthesis of this compound. The high resolution and sensitivity of GC-MS allow for the detection and quantification of these compounds at very low levels. gdut.edu.cn

Table 2: GC-MS Derivatization Approach for Analysis of Imidazole-Related Compounds

| Compound Class | Derivatization Reagent | Procedure | Analytical Findings | Source(s) |

| Imidazole-like compounds | Isobutyl chloroformate (IBCF) | Reaction with IBCF in the presence of acetonitrile, pyridine, and anhydrous ethanol. | Improves volatility for GC-MS analysis; allows for qualitative and quantitative characterization with low limits of detection (LOD). | gdut.edu.cn |

| Imidazole (IM) | Isobutyl chloroformate (IBCF) | Derivatization followed by GC-MS analysis. | LOD of 0.0553 µg/mL and LOQ of 0.2370 µg/mL achieved. | gdut.edu.cn |

| 4(5)-methylimidazole (4MEI) | Isobutyl chloroformate (IBCF) | Derivatization followed by GC-MS analysis. | LOD of 0.0632 µg/mL and LOQ of 0.2528 µg/mL achieved. | gdut.edu.cn |

Q & A

Q. What are the standard synthesis protocols for 1H-imidazole-1-sulfonyl azide sulfate, and how can reaction conditions be optimized?

The synthesis typically involves reacting the imidazole precursor with sulfonyl azide reagents under controlled conditions. For example:

- Hydrogenosulfate salt synthesis : In anhydrous methanol, 1H-imidazole-1-sulfonyl azide hydrogenosulfate is prepared using ZnCl₂ and K₂CO₃ under inert atmosphere, followed by slow addition of DIPEA .

- HCl salt synthesis : 1H-imidazole-1-sulfonyl azide HCl is reacted with lysine residues in buffer (pH-dependent) at 25°C for 24 hours, purified via ultrafiltration (3.5–5 kDa cutoff), and characterized by FTIR and ESI-MS .

Optimization tips : Adjust molar ratios (e.g., 1.2:1 reagent-to-substrate), inert atmosphere, and temperature (0°C to room temperature) to improve yield .

Q. Which analytical methods are critical for characterizing this compound and confirming its purity?

Key methods include:

- Spectroscopy : FTIR for functional group analysis (e.g., sulfonyl azide peaks) and ESI-MS for molecular weight validation .

- Chromatography : Reverse-phase HPLC or UPLC to assess purity, especially after derivatization (e.g., insulin-azide conjugates) .

- Nuclear Magnetic Resonance (NMR) : ¹H-NMR quantifies strained alkyne functionalization in PEG-BCN derivatives synthesized using the azide .

Q. How is this compound utilized in bioconjugation chemistry?

It serves as a diazo transfer reagent for site-selective azide modifications on biomolecules:

- Insulin modifications : Azide introduction at B29-lysine or B1-phenylalanine residues using pH-specific buffers (pH 8–10) and LCMS structural validation .

- Click chemistry precursors : Enables strain-promoted azide-alkyne cycloaddition (SPAAC) for PEG-BCN synthesis, critical for drug delivery systems .

Advanced Research Questions

Q. How can researchers achieve site-selective azide incorporation using this compound, and what factors influence selectivity?

Site selectivity depends on:

- pH control : Adjusting reaction pH (e.g., pH 8 for B1-phenylalanine vs. pH 10 for B29-lysine in insulin) directs azide installation to specific residues .

- Substrate accessibility : Steric hindrance and solvent polarity (e.g., DMF vs. aqueous buffers) affect reagent-substrate interactions .

- Validation : Enzymatic digestion (e.g., Glu-C protease) paired with LC/MS peptide mapping confirms modification sites .

Q. How should researchers address contradictions in reported reaction yields (e.g., 30% vs. 72%) for azide derivatization?

Yield variability arises from:

- Molar ratios : Excess reagent (1.5:1 molar ratio) improves conversion but may require post-reaction purification .

- Temperature and time : Extended reaction times (24 hours) at 25°C enhance completeness but risk side reactions like hydrolysis .

- Analytical bias : LCMS sensitivity thresholds may underestimate low-yield products; use orthogonal methods (e.g., fluorescence labeling) for quantification .

Q. What advanced techniques resolve structural ambiguities in azide-modified products?

- High-resolution mass spectrometry (HR-MS) : Confirms exact mass of azide-modified peptides (e.g., +42.02 Da shift for azide addition) .

- X-ray crystallography : For crystalline derivatives, resolves 3D conformation of azide-functionalized complexes .

- Kinetic studies : Monitor reaction progress via time-resolved NMR or UV-Vis spectroscopy to identify intermediates .

Q. What safety protocols are essential when handling this compound?

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and eye protection due to skin sensitization risks (GHS Category 1A) .

- Storage : Keep at -80°C in airtight containers to prevent moisture-induced decomposition .

- Spill management : Neutralize spills with inert absorbents (e.g., vermiculite) and avoid direct contact; consult safety sheets for emergency procedures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.